Oxetane

説明

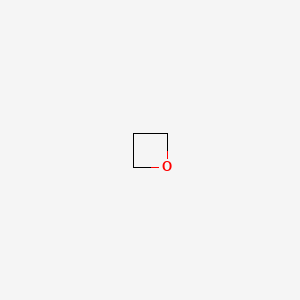

Structure

3D Structure

特性

IUPAC Name |

oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-4-3-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHWIHXENZJRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Record name | 1,3-PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-06-9 | |

| Record name | Polyoxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025969 | |

| Record name | 1,3-Propylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-propylene oxide is a clear, colorless liquid with an agreeable aromatic odor. (NTP, 1992), Colorless liquid with an agreeable aromatic odor; [CAMEO] | |

| Record name | 1,3-PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122 °F at 760 mmHg (NTP, 1992), 48 °C @ 750 mm Hg | |

| Record name | 1,3-PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-EPOXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-19 °F (NTP, 1992), -28 °C | |

| Record name | 1,3-PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS OF WATER, ALCOHOL; SOL IN ETHER; VERY SOL IN ACETONE, ORGANIC SOLVENTS, In water, miscible. | |

| Record name | 1,3-PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-EPOXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.893 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.8930 @ 25 °C/4 °C | |

| Record name | 1,3-PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-EPOXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

324.0 [mmHg], 324 mm Hg @ 25 °C | |

| Record name | Oxetane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-EPOXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

503-30-0 | |

| Record name | 1,3-PROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxetane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I279Q16FU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-EPOXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Oxetane

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a significant structural motif in medicinal chemistry and drug development. Its unique combination of properties, including high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, makes it an attractive isostere for commonly employed functional groups like gem-dimethyl and carbonyl groups.[1][2][3] A thorough understanding of the inherent ring strain and conformational behavior of the this compound moiety is paramount for predicting its influence on molecular geometry, physicochemical properties, and biological activity. This technical guide provides a comprehensive overview of the core principles governing this compound's structure and dynamics, supported by quantitative data and detailed experimental methodologies.

This compound Ring Strain: A Quantitative Perspective

The four-membered ring of this compound is characterized by significant ring strain, a consequence of bond angle deviation from the ideal tetrahedral angle (109.5°), torsional strain from eclipsing interactions, and transannular strain. The intrinsic ring strain of this compound is approximately 106 kJ/mol (25.5 kcal/mol), a value comparable to that of oxirane (27.3 kcal/mol) and substantially higher than that of the less strained five-membered tetrahydrofuran (5.6 kcal/mol).[4][5][6][7] This high ring strain is a key determinant of this compound's reactivity, particularly its propensity to undergo ring-opening reactions under acidic conditions or in the presence of nucleophiles.[1][5][7]

| Property | This compound | Cyclobutane | Oxirane (Epoxide) | Tetrahydrofuran (THF) |

| Ring Strain (kcal/mol) | 25.5[5][6] | 26.4 | 27.3[5][6] | 5.6[5] |

| Nature of Strain | Angle, Torsional | Angle, Torsional | Angle | Torsional |

Table 1: Comparison of Ring Strain in Cyclic Ethers and Cycloalkanes.

The strained C-O-C bond angle in this compound exposes the oxygen lone pair of electrons, enhancing its capacity to act as a potent hydrogen-bond acceptor and a Lewis base.[5][8] Experimental evidence suggests that oxetanes can form more effective hydrogen bonds than other cyclic ethers.[4][8]

Conformational Analysis of the this compound Ring

Contrary to early assumptions of planarity, experimental and computational studies have unequivocally demonstrated that the this compound ring adopts a non-planar, puckered conformation to alleviate torsional strain arising from eclipsing hydrogen atoms on adjacent carbon atoms.[1][9]

The puckering of the this compound ring is a subtle but critical feature of its structure. The degree of puckering is often described by the dihedral angle between the C2-O-C4 and C2-C3-C4 planes. For unsubstituted this compound, X-ray diffraction studies have determined a puckering angle of 8.7° at 140 K and 10.7° at 90 K.[1][4][9] The introduction of substituents on the this compound ring can significantly influence the degree of puckering to minimize steric and eclipsing interactions.[1][8][9] For instance, 3,3-disubstituted oxetanes exhibit a more pronounced pucker.[1]

Caption: Puckered conformation of the this compound ring.

The puckered conformation of this compound is not static. The ring undergoes a rapid process of inversion, where one puckered conformation converts into its mirror image. This process involves a planar transition state. The energy barrier to this ring inversion is exceptionally low. In fact, for unsubstituted this compound, the energy barrier to puckering is lower than the ground vibrational energy level, leading to a molecule that is described as essentially planar and freely vibrating.[10] This low energy barrier means that at room temperature, the two puckered conformers are in rapid equilibrium.

The introduction of substituents can create a preference for one puckered conformation over the other, leading to a non-zero energy difference between the two conformers and a tangible energy barrier to inversion.

Caption: Energy profile for this compound ring inversion.

Quantitative Structural Data

The precise geometric parameters of the this compound ring have been determined through various experimental techniques, primarily X-ray diffraction and microwave spectroscopy.

| Parameter | Unsubstituted this compound (X-ray at 90 K)[8] | Unsubstituted this compound (Microwave Spectroscopy)[11] |

| Bond Length (C-O) | 1.46 Å | 1.448(5) Å |

| Bond Length (C-C) | 1.53 Å | 1.546(5) Å |

| Bond Angle (C-O-C) | 90.2° | 91.9(10)° |

| Bond Angle (C-C-O) | 92.0° | - |

| Bond Angle (C-C-C) | 84.8° | 84.6(10)° |

| Puckering Angle | 10.7° | - |

| Energy Barrier to Inversion | Very Low (< kBT) | - |

Table 2: Structural Parameters of Unsubstituted this compound.

Experimental Protocols for Structural Determination

A combination of experimental and computational methods is essential for a comprehensive understanding of the this compound ring's structure and conformational dynamics.

X-ray crystallography provides highly precise data on bond lengths, bond angles, and the puckering of the this compound ring in the solid state.

-

Methodology:

-

Crystal Growth: Single crystals of the this compound-containing compound are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density distribution within the crystal, which is then used to build and refine a model of the molecular structure. The final model provides atomic coordinates with high precision.

-

Microwave spectroscopy is a powerful technique for determining the rotational constants of a molecule in the gas phase, from which its precise geometry can be derived.

-

Methodology:

-

Sample Introduction: The this compound sample is introduced into the spectrometer in the gas phase at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum: The absorption of microwaves by the sample is measured as a function of frequency. The frequencies at which absorption occurs correspond to transitions between different rotational energy levels.

-

Data Analysis: The rotational constants are determined from the frequencies of the rotational transitions. By analyzing the rotational constants of several isotopically substituted species, a complete and accurate molecular structure can be determined.[11]

-

NMR spectroscopy is invaluable for studying the conformation of this compound derivatives in solution.

-

Methodology:

-

Sample Preparation: The this compound-containing compound is dissolved in a suitable deuterated solvent.

-

Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired.

-

Conformational Analysis: For substituted oxetanes, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to determine through-space proximities between protons, providing crucial information about the preferred conformation of the ring and its substituents.[8] Coupling constants (³JHH) can also provide insights into dihedral angles.

-

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental data and to explore the conformational landscape of this compound-containing molecules.

-

Methodology:

-

Model Building: A 3D model of the this compound derivative is constructed.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated at a high level of theory.

-

Property Calculation: Various properties, such as vibrational frequencies, NMR chemical shifts, and the energy barrier to ring inversion, can be calculated and compared with experimental data.

-

Caption: Workflow for this compound conformational analysis.

Conclusion

The this compound ring possesses a unique and well-defined set of structural and conformational properties that are crucial for its successful application in drug design. Its significant ring strain contributes to its reactivity and its ability to act as a strong hydrogen bond acceptor. The non-planar, puckered conformation of the ring, coupled with a low barrier to inversion, allows it to influence the overall three-dimensional shape of a molecule in a predictable manner. A comprehensive approach that combines high-resolution experimental techniques with robust computational methods is essential for fully elucidating the conformational preferences of substituted oxetanes and for leveraging these properties in the design of novel therapeutics.

References

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 4. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of Oxetane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and characterization of oxetane derivatives. Oxetanes, as four-membered cyclic ethers, are increasingly important motifs in medicinal chemistry, serving as versatile building blocks and modulators of physicochemical properties.[1] Their strained ring system imparts unique chemical and physical characteristics, including structural rigidity, low lipophilicity, and a high hydrogen-bonding acceptor ability.[1][2] Accurate characterization is paramount for understanding their structure-activity relationships and ensuring the quality of novel chemical entities.

This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing representative data and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, including this compound derivatives.[3] It provides detailed information about the carbon-hydrogen framework.

Key NMR Signatures of this compound Derivatives

The strained four-membered ring of this compound results in characteristic chemical shifts for the ring protons and carbons.

-

¹H NMR : The protons on the carbons adjacent to the ring oxygen (α-protons) are deshielded and typically appear as triplets or multiplets in the range of 4.5 - 4.9 ppm .[4][5] The protons on the β-carbon usually resonate further upfield, around 2.6 - 2.8 ppm .[5] Substituents on the ring will significantly influence these shifts.

-

¹³C NMR : The carbon atoms of the this compound ring also have distinct chemical shifts. The α-carbons (C-O) typically appear in the range of 75 - 86 ppm , while the β-carbon (C-C-C) is found further upfield, around 30 - 45 ppm .[4]

Data Presentation: NMR Chemical Shifts

The following table summarizes typical NMR data for substituted this compound derivatives based on reported values.

| Compound Structure Example | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 5-chloro-2,3-dihydrospiro[indene-1,3′-oxetane] | 2.43–2.50 (t, 2H), 2.83–2.90 (t, 2H), 4.80 (s, 4H) , 7.17-7.60 (m, 3H, Ar-H) | 20.0, 29.9, 35.3, 42.2 (β-C) , 85.4 (α-C) , 120.4, 128.4, 129.9, 131.7, 138.7, 139.2 | [4] |

| 3,3-bis(hydroxymethyl)this compound | 4.43 (s, 4H, CH₂-O-ring) , 3.91 (s, 4H, CH₂-OH) | 77.1 (α-C) , 63.8 (CH₂-OH), 44.9 (β-C) | [6] |

| 2-(Aryl-Sulfonyl)oxetanes | Varies with substitution, but ring protons follow the general pattern of α-protons downfield of β-protons. | Varies with substitution. | [2] |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the this compound ring.

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of this compound derivatives.[3]

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Filtration : Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[3]

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

1D ¹H NMR Acquisition :

-

Acquire a standard 1D proton spectrum.

-

Optimize acquisition parameters such as the spectral width, acquisition time, and relaxation delay.

-

Integrate the signals to determine the relative number of protons.

-

-

1D ¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[3]

-

-

2D NMR (Optional but Recommended) : For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[7]

Key FTIR Signatures of this compound Derivatives

The most characteristic vibration of the this compound ring is the asymmetric C-O-C stretching mode.

-

C-O-C Asymmetric Stretch : A strong, characteristic band appearing in the range of 950 - 1010 cm⁻¹ .[8]

-

Ring Puckering Mode : This large-amplitude vibration occurs at a very low frequency, typically around 53 cm⁻¹ , and is usually only observable in the far-infrared region.[8][9]

-

C-H Stretches : Aliphatic C-H stretching vibrations from the ring methylene groups are observed around 2850 - 3000 cm⁻¹ .

-

Other Functional Groups : Additional peaks will be present corresponding to other functional groups on the molecule (e.g., O-H stretch around 3300 cm⁻¹ for alcohols, C=O stretch around 1700 cm⁻¹ for ketones).[4]

Data Presentation: IR Absorption Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| C-O-C Asymmetric Stretch | 950 - 1010 | Strong |

| C-C Symmetric Stretch | ~1030 | Medium |

| CH₂ Rocking | 700 - 900 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Ring Puckering | ~53 | Weak (Far-IR) |

Data compiled from sources[8] and[9].

Experimental Protocol: FTIR Spectroscopy

Method 1: Attenuated Total Reflectance (ATR) for Solids or Liquids [10][11]

-

Background Spectrum : Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application : Place a small amount (a few mg) of the solid sample or 1-2 drops of the liquid sample directly onto the ATR crystal.[12]

-

Apply Pressure : For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.[11]

-

Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio it against the background to generate the absorbance spectrum.

Method 2: KBr Pellet for Solid Samples [10][13]

-

Grinding : Grind 1-2 mg of the solid this compound derivative with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[10]

-

Pellet Formation : Place the finely ground mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[10]

-

Analysis : Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[14] The fragmentation pattern provides valuable structural information.[15]

Key MS Signatures of this compound Derivatives

Oxetanes often undergo characteristic fragmentation pathways in the mass spectrometer.

-

Molecular Ion (M⁺·) : The peak corresponding to the intact molecule, which confirms the molecular weight. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to ensure this peak is observed.[16]

-

Retro [2+2] Cycloaddition : A common and diagnostic fragmentation pathway for oxetanes under Electron Ionization (EI) is the cleavage of the ring to lose a molecule of formaldehyde (CH₂O, 30 Da) or a substituted aldehyde/ketone, depending on the substitution pattern.[4]

-

Alpha-Cleavage : Fragmentation can also be initiated by cleavage of the C-C bond adjacent (alpha) to the ring oxygen.[17]

Data Presentation: Mass Spectrometry Fragmentation

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Identity | Source |

| 5-chloro-2,3-dihydrospiro [indene-1,3′-oxetane] | EI | 194.0 (Calculated) | 163.9 [M - CH₂O]⁺ | [4] |

| 4-(3-(4-(benzyloxy)phenyl) oxetan-3-yl)phenol | ESI | 332.14 (Calculated) | 331.1 [M - H]⁻ | [18] |

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with liquid chromatography (e.g., methanol, acetonitrile, water).[19]

-

Internal Standard : For quantitative analysis, add a known concentration of an internal standard to all samples and standards.[20]

-

Chromatographic Separation : Inject the sample onto an LC system (e.g., HPLC or UPLC) to separate the analyte from impurities. The mobile phase carries the analyte into the mass spectrometer.

-

Ionization : The eluent from the LC is directed into the ion source (e.g., ESI or APCI) of the mass spectrometer, where the molecules are ionized.[21]

-

Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, ion trap, or TOF), which separates them based on their m/z ratio.[21]

-

Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is most useful for this compound derivatives that contain chromophores, such as aromatic rings or conjugated systems.

Key UV-Vis Signatures of this compound Derivatives

Unsubstituted this compound does not absorb significantly in the standard UV-Vis range (200-800 nm). The observed absorption bands are due to substituents.

-

Aromatic Substituents : Oxetanes with phenyl, carbazole, or other aromatic groups will display characteristic absorption bands. For example, carbazole-substituted oxetanes absorb in the range of 250 - 380 nm .[22]

-

Solvatochromism : The position of the absorption maximum (λ_max) may shift depending on the polarity of the solvent, which can provide information about the electronic nature of the ground and excited states.[22]

Data Presentation: UV-Vis Absorption Data

| Compound Type | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Source |

| Carbazole-substituted this compound | Dichloromethane | 299 | 32,800 | [22] |

| (Diphenylamino)phenyl-substituted this compound | Dichloromethane | 315 | 39,200 | [22] |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument Warm-up : Turn on the spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.[23]

-

Sample Preparation : Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be chosen such that the maximum absorbance is between 0.2 and 1.0.[24]

-

Cuvette Selection : Use a clean quartz cuvette for measurements below 350 nm, as glass and plastic absorb UV light.[25]

-

Blank Measurement : Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a blank or baseline measurement to subtract the absorbance of the solvent and cuvette.[26]

-

Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

-

Data Acquisition : Scan the desired wavelength range (e.g., 200 - 800 nm) and record the absorbance spectrum.[24] Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Characterization Workflow

No single technique provides all the necessary information. A logical workflow combining these methods is essential for complete and unambiguous characterization of a novel this compound derivative.

The diagram below illustrates how different spectroscopic techniques provide complementary data points that, when combined, lead to the complete elucidation of a molecule's structure.

References

- 1. This compound Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-bisz-(Hydroxymethyl)-oxetane (2754-18-9) 1H NMR spectrum [chemicalbook.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. edinst.com [edinst.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biocompare.com [biocompare.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. zefsci.com [zefsci.com]

- 22. researchgate.net [researchgate.net]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. cbic.yale.edu [cbic.yale.edu]

- 26. engineering.purdue.edu [engineering.purdue.edu]

The Oxetane Motif: A Technical Guide to Synthesis and Properties for Accelerated Drug Discovery

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its remarkable ability to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide provides an in-depth overview of the synthesis of novel this compound-containing scaffolds, a quantitative analysis of their properties, and a look into their mechanism of action.

The Rise of the this compound Scaffold

The this compound moiety is increasingly utilized as a versatile building block in drug design. Its unique structural and electronic properties, including its compact, polar, and three-dimensional nature, allow it to serve as a valuable bioisostere for more metabolically labile groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1] The incorporation of an this compound ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[2][3][4]

Synthesis of this compound-Containing Scaffolds

The construction of the strained four-membered this compound ring can be synthetically challenging. However, several robust methodologies have been developed to provide access to a diverse range of this compound-containing molecules.

Intramolecular Williamson Etherification

A classical and highly effective method for forming the this compound ring is the intramolecular Williamson etherification of a 1,3-diol precursor. This reaction involves the activation of one hydroxyl group as a leaving group (e.g., tosylate), followed by an intramolecular nucleophilic attack by the remaining hydroxyl group under basic conditions to form the cyclic ether.[5][6]

Experimental Protocol: Synthesis of a 3,3-Disubstituted this compound via Intramolecular Williamson Etherification

This protocol describes a general two-step procedure for the synthesis of a 3,3-disubstituted this compound from a corresponding 1,3-diol.

Step 1: Monotosylation of the 1,3-Diol

-

Dissolve the 3,3-disubstituted 1,3-propanediol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol.

-

If necessary, purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

-

Prepare a suspension of sodium hydride (NaH) (1.2-1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

-

Dissolve the mono-tosylated diol from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the reaction mixture to stir at room temperature or gently heat to reflux until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound product by column chromatography or distillation to yield the final 3,3-disubstituted this compound.[5][7]

Caption: Workflow for this compound synthesis via Williamson etherification.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an this compound in a single step.[8] This method is particularly advantageous for creating structurally complex and functionalized oxetanes, including spirocyclic systems, with high atom economy.

Experimental Protocol: Synthesis of a Spirocyclic this compound via Paternò-Büchi Reaction

This protocol outlines a general procedure for the synthesis of a spirocyclic this compound from a cyclic ketone and maleic anhydride.

-

In a quartz reaction vessel, dissolve the cyclic ketone (3.0 eq), maleic anhydride (1.0 eq), and p-xylene (1.0 eq, to suppress alkene dimerization) in acetonitrile to a final concentration of 0.1 M with respect to the maleic anhydride.

-

Degas the solution for 15-30 minutes by bubbling with an inert gas (e.g., argon or nitrogen).

-

Irradiate the reaction mixture in a photoreactor at a suitable wavelength (e.g., 300 nm) at ambient temperature.

-

Monitor the consumption of the starting material by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting crude spirocyclic this compound anhydride can be further functionalized. For example, nucleophilic ring-opening with an alcohol or amine, followed by coupling reactions, can be performed in a telescoped sequence.

-

Purify the final product by column chromatography on silica gel.

Impact on Physicochemical and Pharmacological Properties

The introduction of an this compound ring can have a profound and beneficial impact on the drug-like properties of a molecule. These improvements are often key to advancing a lead compound through the development pipeline.

Physicochemical Properties

The polar nature of the this compound ring generally leads to an increase in aqueous solubility and a reduction in lipophilicity (LogD), which can improve a compound's pharmacokinetic profile. Furthermore, the electron-withdrawing effect of the this compound can lower the pKa of nearby basic amines, which can be advantageous for optimizing target engagement and reducing off-target effects.

Table 1: Comparative Physicochemical Properties of this compound-Containing Compounds and Their Analogues

| Parent Compound/Motif | This compound-Containing Analogue | Property | Parent Value | Analogue Value | Improvement Noted |

| gem-Dimethyl Analogue | 3,3-Disubstituted this compound | Aqueous Solubility | Low | Increased by 4 to >4000-fold | Enhanced Solubility |

| Carbonyl Analogue | Spirocyclic this compound | Lipophilicity (LogD) | Varies | Generally Decreased | Reduced Lipophilicity |

| Piperidine with N-ethyl group | Piperidine with N-oxetane | pKa | ~8.0 | ~6.4 | Reduced Basicity, Improved Selectivity |

| Dimethylisoxazole Moiety | Methoxymethyl-oxetane | Lipophilicity (LogD) | High | Optimal at 1.9 | Optimized Lipophilicity for Permeability |

Note: The values presented are generalized from multiple sources to illustrate the common effects of this compound incorporation. Specific values are highly dependent on the molecular context.[3][8][9]

Metabolic Stability

Oxetanes are often more metabolically stable than their gem-dimethyl or carbonyl counterparts.[2] The four-membered ring can block or shield metabolically vulnerable sites from enzymatic degradation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.[1]

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Parent Compound | This compound-Containing Analogue | Intrinsic Clearance (CLint) of Parent (µL/min/mg) | Intrinsic Clearance (CLint) of Analogue (µL/min/mg) | Fold Improvement in Stability |

| Compound 5 (Pyrazolopyrimidinone) | Compound 6 (this compound Analogue) | High | Significantly Lower | Improved Metabolic Stability |

| Compound 35 (MMP-13 Inhibitor) | Compound 36/37 (this compound Analogues) | High | Significantly Lower | Improved Metabolic Stability |

| Lead EZH2 Inhibitor 8 | This compound-containing EZH2 Inhibitor 9 | 169 | Drastically Lower | Significantly Improved Metabolic Stability |

Data compiled from multiple sources to demonstrate the trend of improved metabolic stability.[3][9][10]

Application in Drug Discovery: Mechanism of Action

The beneficial properties of oxetanes have led to their incorporation into numerous clinical and preclinical drug candidates. A prominent example is the FDA-approved anticancer drug Paclitaxel (Taxol®), which features an this compound ring fused to its core structure.

Paclitaxel: A Case Study in Microtubule Stabilization

Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules.[11][12] This binding event stabilizes the microtubule polymer, preventing its depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton during mitosis.[11][12] The resulting hyper-stabilized and non-functional microtubules disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[11][13] This prolonged mitotic block ultimately triggers apoptotic cell death.[11][14] The apoptotic cascade initiated by paclitaxel-induced microtubule dysfunction involves multiple signaling pathways, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and the modulation of Bcl-2 family proteins.[11][12][15]

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Conclusion

Novel this compound-containing scaffolds represent a powerful tool in the arsenal of medicinal chemists. Their synthesis, while requiring specialized methods, is well-established and provides access to a wide array of derivatives. The incorporation of the this compound motif has been consistently shown to enhance the drug-like properties of molecules, particularly by improving solubility, metabolic stability, and pharmacokinetic profiles. As demonstrated by the case of Paclitaxel and numerous emerging drug candidates, the strategic use of oxetanes can lead to the development of highly effective therapeutics. This guide serves as a foundational resource for researchers seeking to leverage the unique advantages of this compound chemistry in their drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directing the Metabolism of Drugs Away from CYP450: The Use of this compound Rings [scirp.org]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. cdn.amegroups.cn [cdn.amegroups.cn]

- 15. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxetane as a Chiral Building Block: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a crucial structural motif in modern organic synthesis and medicinal chemistry. Its unique combination of properties, including polarity, metabolic stability, and three-dimensionality, makes it an attractive building block, particularly in the construction of chiral molecules. This guide provides an in-depth exploration of the synthesis and application of chiral oxetanes, offering quantitative data, detailed experimental protocols, and visual representations of key synthetic strategies.

Introduction: The Rise of the Chiral this compound

Initially explored as bioisosteric replacements for gem-dimethyl and carbonyl groups, oxetanes have demonstrated a profound ability to modulate the physicochemical properties of molecules.[1][2][3] Their incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and conformational preferences, all critical parameters in drug design.[1][2][4] The inherent strain of the four-membered ring also provides a thermodynamic driving force for ring-opening reactions, making oxetanes versatile synthetic intermediates for accessing complex chiral architectures.[5][6][7] The only FDA-approved drug containing a bioactive this compound ring is the well-known anticancer agent, paclitaxel (Taxol®).[8]

Enantioselective Synthesis of Chiral Oxetanes

The construction of enantiomerically pure oxetanes is paramount for their application as chiral building blocks. Several powerful strategies have been developed to achieve this, primarily centered around intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization Strategies

The Williamson ether synthesis and related C-O bond-forming cyclizations are the most common methods for constructing the this compound ring.[7][9] These approaches typically involve the cyclization of a chiral 1,3-diol derivative bearing a suitable leaving group.

Table 1: Enantioselective Synthesis of 2-Substituted Oxetanes via Intramolecular Cyclization

| Precursor | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

| (R)-1-Phenyl-3-chloropropan-1-ol | KOH | - | 79-89 | [7] |

| Chiral 1,3-diols (syn and anti) | Acetyl bromide (for acetoxybromide formation), Base | - | - | [7] |

| Diol from iridium-catalyzed tert-(hydroxy)-prenylation of an alcohol | 1. p-Toluenesulfonyl chloride, pyridine; 2. Butyl lithium | 91 | 93 | [10] |

| Dihydroxyacetone dimer derivative | 1. TsCl; 2. NaH | 62 | - | [7] |

Experimental Protocol: Synthesis of 2-Aryl-Substituted Oxetanes via Enantioselective Reduction and Cyclization [7]

A representative procedure involves the enantioselective reduction of a β-halo ketone using a chiral reducing agent, such as one generated in situ from lithium borohydride and a chiral ligand. The resulting enantioenriched halohydrin is then subjected to base-promoted intramolecular cyclization to afford the chiral this compound.

-

Step 1: Enantioselective Reduction. To a solution of the β-halo ketone in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), a pre-formed chiral reducing agent is added. The reaction is stirred until completion, monitored by TLC.

-

Step 2: Cyclization. After quenching the reaction, the crude halohydrin is treated with a base, such as potassium hydroxide (KOH), in a suitable solvent to effect the Williamson etherification. The reaction mixture is typically heated to facilitate cyclization.

-

Purification. The resulting this compound is then purified by column chromatography to yield the enantiomerically enriched product.

[2+2] Cycloaddition Reactions

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for the direct synthesis of oxetanes.[11][12][13] Achieving high enantioselectivity in this reaction has been a long-standing challenge, but recent advances in asymmetric photocatalysis have provided elegant solutions.[14][15]

Table 2: Enantioselective Paternò-Büchi Reactions

| Carbonyl Compound | Alkene | Catalyst/Conditions | Yield (%) | ee (%) | Reference |

| Quinolone | Ketoester | Chiral iridium photocatalyst, blue light irradiation | - | >90 | [15] |

| Various aldehydes | Various alkenes | Chiral Ir photocatalyst (triplet rebound strategy) | - | High | [14] |

Experimental Protocol: Asymmetric Paternò-Büchi Reaction Catalyzed by a Chiral Iridium Complex [15]

A solution of the quinolone and ketoester in a suitable solvent is irradiated with blue light in the presence of a catalytic amount of a novel hydrogen-bonding chiral iridium photocatalyst. The reaction proceeds via a rebound triplet mechanism, where the catalyst controls the stereochemical outcome of the cycloaddition.

-

Reaction Setup. In a reaction vessel, the quinolone, ketoester, and chiral iridium photocatalyst are dissolved in a degassed solvent.

-

Irradiation. The mixture is irradiated with a blue light source at a controlled temperature.

-

Workup and Purification. Upon completion, the solvent is removed, and the crude product is purified by chromatography to isolate the enantioenriched this compound.

Ring-Opening Reactions of Chiral Oxetanes

The ring strain of oxetanes makes them susceptible to nucleophilic attack, leading to highly functionalized, chiral three-carbon building blocks.[6][16] This reactivity is often exploited in total synthesis and for the generation of molecular diversity in drug discovery programs.

Nucleophilic Ring Opening

A wide range of nucleophiles, including amines, thiols, and organometallic reagents, can be employed to open the this compound ring.[17] The regioselectivity of the attack is influenced by steric and electronic factors, as well as the nature of the catalyst or promoter used.

Table 3: Catalytic Asymmetric Ring-Opening of 3-Substituted Oxetanes

| This compound | Nucleophile | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

| 3-Phenylthis compound | Phenyllithium | Chiral boron reagent | Excellent | 47 | [6] |

| 3-Substituted oxetanes | Indoles | Chiral Brønsted acid | Good-Exc | Good-Exc | [6] |

| 3-Substituted oxetanes | Hantzsch ester | Chiral Brønsted acid | Excellent | Good-Exc | [6] |

| 3-Aryloxetanes | 2-Mercaptobenzothiazole | Chiral Brønsted acid | Excellent | High | [17] |

Experimental Protocol: Chiral Brønsted Acid-Catalyzed Desymmetrization of 3-Substituted Oxetanes with Nitrogen Nucleophiles [6]

The desymmetrization of a prochiral 3-substituted this compound with a nitrogen nucleophile, such as an indole or Hantzsch ester, is catalyzed by a chiral Brønsted acid.

-

Reaction. To a solution of the 3-substituted this compound and the nitrogen nucleophile in a suitable solvent, a catalytic amount of the chiral Brønsted acid is added.

-

Conditions. The reaction is typically stirred at room temperature until completion.

-

Purification. The product, a highly functionalized chiral amine, is isolated and purified by standard chromatographic techniques.

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of the this compound ring have led to its increasing incorporation into drug candidates.[4][8][18] It can act as a metabolically stable and more polar bioisostere for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[1][2][19]

This compound as a Bioisostere

The replacement of a gem-dimethyl group with an this compound can significantly increase aqueous solubility and reduce metabolic degradation.[1][2] Similarly, substituting a carbonyl group with an this compound can enhance metabolic stability while maintaining hydrogen bonding capabilities.[19]

Table 4: Physicochemical Property Modulation by this compound Incorporation

| Property | Effect of this compound Substitution | Reference(s) |

| Aqueous Solubility | Can increase by a factor of 4 to over 4000 when replacing a gem-dimethyl group. | [1][2] |

| Lipophilicity (LogD) | Generally decreases compared to the gem-dimethyl analogue. | [8][19] |

| Metabolic Stability | Often improves, reducing the rate of metabolic degradation. | [1][2][19] |

| Amine Basicity (pKa) | The electron-withdrawing nature of the this compound can reduce the basicity of a nearby amine group.[8][18] | [8][18] |

| Conformational Preference | Can favor synclinal rather than antiplanar arrangements in aliphatic chains. | [1][2] |

Signaling Pathways and Experimental Workflows

The synthesis and evaluation of this compound-containing compounds often involve multi-step synthetic sequences and various biological assays. The following diagrams illustrate a general workflow for the synthesis of a chiral this compound and a conceptual signaling pathway where an this compound-containing molecule might act as an inhibitor.

Conclusion

Chiral oxetanes have firmly established themselves as valuable building blocks in organic synthesis. Their unique structural and electronic properties, coupled with the development of robust enantioselective synthetic methods, have opened new avenues for the construction of complex molecules with tailored properties. The continued exploration of novel synthetic methodologies and the application of chiral oxetanes in drug discovery are expected to lead to the development of new and improved therapeutic agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers looking to harness the potential of this remarkable heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 10. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 12. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. This compound Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. img01.pharmablock.com [img01.pharmablock.com]

- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of the Oxetane Ring System

Executive Summary

The this compound ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of high ring strain, polarity, and metabolic stability makes it a valuable tool for modulating the physicochemical properties of drug candidates. This technical guide provides an in-depth analysis of the core electronic properties of the this compound system, detailing its structure, reactivity, and characterization. It serves as a comprehensive resource for researchers aiming to leverage the distinct features of this heterocycle in drug design and chemical synthesis.

Structural and Electronic Properties

The electronic character of the this compound ring is dominated by a combination of significant ring strain and the potent inductive effect of the endocyclic oxygen atom. These factors dictate its geometry, reactivity, and its influence on adjacent functional groups.

Molecular Geometry and Ring Strain

Unlike the more flexible cyclobutane, which has a notable puckering angle of approximately 30°, the unsubstituted this compound ring is nearly planar.[1] Early X-ray analysis determined a small puckering angle of just 8.7° at 140 K.[2][3] This relative planarity is attributed to reduced gauche interactions due to the replacement of a methylene unit with an oxygen atom.[3][4]

The constrained endocyclic bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°, result in substantial ring strain. The strain energy of this compound is approximately 25.5 kcal/mol (107 kJ/mol), a value comparable to that of highly reactive oxiranes (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (5.6 kcal/mol).[2][3][5] This stored energy is a primary thermodynamic driving force for the ring's characteristic reactivity.[6] The introduction of substituents, particularly at the 3-position, can increase unfavorable eclipsing interactions, leading to a more puckered conformation.[6][7]

Table 1: Quantitative Geometric and Energetic Data for Unsubstituted this compound

| Parameter | Value | Method | Reference |

| Bond Lengths | |||

| C-O | 1.46 Å | X-ray (90 K) | [6] |

| C-C | 1.53 Å | X-ray (90 K) | [6] |

| Bond Angles | |||

| C-O-C | 90.2° | X-ray (90 K) | [6] |

| C-C-O | 92.0° | X-ray (90 K) | [6] |

| C-C-C | 84.8° | X-ray (90 K) | [6] |

| Ring Properties | |||

| Puckering Angle | 8.7° | X-ray (140 K) | [2][3][8] |

| Ring Strain Energy | 25.5 kcal/mol (107 kJ/mol) | Experimental | [2][3][9] |

Influence of the Oxygen Atom: Inductive Effects and Basicity

The electronegative oxygen atom imparts several key electronic features to the this compound ring:

-

Inductive Electron Withdrawal: The oxygen atom exerts a powerful inductive electron-withdrawing effect that propagates through the short sigma-bonding framework.[10] This effect is significant enough to modulate the properties of adjacent functional groups. A notable example is the reduction in the basicity (pKaH) of a proximal amine. The pKaH can be reduced by approximately 2.7 units when the amine is alpha to the ring, 1.9 units when beta, and 0.7 units when gamma.[10][11] This allows for the fine-tuning of a molecule's ionization state at physiological pH, which can mitigate risks of off-target effects associated with strongly basic groups.[4]

-

Hydrogen Bond Acceptor: The strained C-O-C bond angle exposes the oxygen's lone pairs, making this compound a potent hydrogen-bond acceptor and a strong Lewis base.[2][3][6] Its hydrogen-bond-accepting ability is stronger than that of other common cyclic ethers (like THF) and even surpasses that of carbonyl groups found in ketones, esters, and carbonates.[2][9] This property can be exploited to form key interactions with biological targets or to improve aqueous solubility.[12]

-

Dipole Moment: The polarity conferred by the oxygen atom gives this compound a significant dipole moment, contributing to its utility as a polar isostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties like solubility without the metabolic liabilities of the latter.[2][3][10][11]

Molecular Orbitals and Reactivity

The combination of high ring strain and the presence of the heteroatom dictates the reactivity of the this compound ring. The primary reaction pathway is ring-opening, driven by the release of strain energy.

From a molecular orbital perspective, the reactivity is governed by the interaction of the highest occupied molecular orbital (HOMO), which has significant contribution from the oxygen lone pairs, and the lowest unoccupied molecular orbital (LUMO), which corresponds to the C-O σ* antibonding orbitals.

The most common transformation is the acid-catalyzed nucleophilic ring-opening. Protonation or coordination of a Lewis acid to the oxygen atom lowers the energy of the LUMO, making the ring carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reaction proceeds with a high degree of stereospecificity and provides a reliable method for installing 1,3-difunctionalized motifs in organic synthesis. The stability of the this compound ring is highly dependent on its substitution pattern; 3,3-disubstituted oxetanes are the most stable, as the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital.[10]

Caption: General mechanism of acid-catalyzed nucleophilic ring-opening.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a primary tool for the characterization of this compound-containing molecules. The strained, electron-withdrawn nature of the ring results in distinct chemical shifts.

In the ¹H NMR spectrum of unsubstituted this compound, the α-protons (adjacent to the oxygen) are deshielded and appear as a triplet at approximately 4.65 ppm. The β-protons appear further upfield as a quintet around 2.61 ppm.[13]

In the ¹³C NMR spectrum, the α-carbons are significantly deshielded due to the electronegativity of the adjacent oxygen, while the β-carbon is less affected. Substituents on the ring can cause significant shifts depending on their electronic nature and proximity.[8][14]

Table 2: Typical NMR Chemical Shifts (δ, ppm) for the Unsubstituted this compound Ring

| Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | α-CH₂ (C2, C4) | ~4.65 | CDCl₃ | [13] |

| ¹H | β-CH₂ (C3) | ~2.61 | CDCl₃ | [13] |

| ¹³C | α-C (C2, C4) | ~77 | CDCl₃ | [14] |

| ¹³C | β-C (C3) | ~40 | CDCl₃ | [14] |

Experimental and Computational Methodologies

The elucidation of the electronic and structural properties of oxetanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of this compound derivatives in the solid state, including precise bond lengths, bond angles, and puckering conformations.[15]

Methodology:

-

Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting and Data Collection: A suitable single crystal (0.1-0.3 mm) is selected and mounted on a goniometer head.[16] The crystal is cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize thermal vibrations.[16] A diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector is used to rotate the crystal while recording the diffraction patterns of scattered X-rays.[16]

-

Structure Solution: The collected diffraction data (reflection intensities and positions) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data by adjusting atomic positions and thermal parameters to achieve the best agreement between the calculated and observed diffraction patterns, as assessed by metrics like the R-factor.[16]

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount (typically 1-10 mg) of the purified this compound compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (TMS) is often included.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled sequences are typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated.

-

Spectral Interpretation: The chemical shifts, coupling constants (for ¹H), and integration values are analyzed to determine the structure and electronic environment of the protons and carbons within the molecule, with particular attention to the signals characteristic of the this compound ring.[13][14]

Computational Methods: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a powerful tool for investigating the electronic properties of this compound systems.[17] Calculations can accurately predict geometries, vibrational frequencies, molecular orbital energies (HOMO/LUMO), and reaction pathways for processes like ring-opening.[17][18][19]

Methodology:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Calculation Setup: A theoretical level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-31G(d,p)) are chosen.[17][18]

-

Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation. This provides optimized bond lengths and angles.

-

Property Calculation: Following optimization, various electronic properties can be calculated, including the molecular orbital surfaces, atomic charges, dipole moment, and the transition states of reactions.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chem.libretexts.org [chem.libretexts.org]